6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde
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Overview
Description
6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde is a heterocyclic compound with the molecular formula C8H4F3N3O and a molecular weight of 215.13 g/mol . This compound is characterized by the presence of an imidazo[1,2-b]pyridazine core substituted with a trifluoromethyl group at the 6-position and an aldehyde group at the 3-position. It is known for its significant applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-(trifluoromethyl)imidazo[1,2-b]pyridazine with a formylating agent to introduce the aldehyde group at the 3-position . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Strong bases (e.g., NaOH), nucleophiles (e.g., amines, thiols).
Major Products:
Oxidation: 6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylic acid.
Reduction: 6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde is primarily related to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This compound may also interact with various signaling pathways, modulating cellular responses .
Comparison with Similar Compounds
- 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- 6-(Trifluoromethyl)imidazo[1,2-c]pyrimidine-3-carbaldehyde
Comparison:
- Structural Differences: While all these compounds share the imidazo core and trifluoromethyl substitution, the position and nature of the heterocyclic ring differ.
- Unique Properties: 6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde is unique due to its specific ring structure, which may confer distinct reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H4F3N3O |
---|---|
Molecular Weight |
215.13 g/mol |
IUPAC Name |
6-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde |
InChI |
InChI=1S/C8H4F3N3O/c9-8(10,11)6-1-2-7-12-3-5(4-15)14(7)13-6/h1-4H |
InChI Key |
ZNIPSGVEFYFAJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1C(F)(F)F)C=O |
Origin of Product |
United States |
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